2,4-Dibromo-5-methylbenzo[d]thiazole
Description
2,4-Dibromo-5-methylbenzo[d]thiazole is a halogenated benzothiazole derivative characterized by a fused benzene-thiazole ring system substituted with bromine atoms at positions 2 and 4 and a methyl group at position 3. Thiazoles and their derivatives are pivotal in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C8H5Br2NS |
|---|---|
Molecular Weight |
307.01 g/mol |
IUPAC Name |
2,4-dibromo-5-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Br2NS/c1-4-2-3-5-7(6(4)9)11-8(10)12-5/h2-3H,1H3 |
InChI Key |
SMSFHFGXGIMNRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)Br)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,4-Dibromo-5-methylbenzo[d]thiazole typically involves the bromination of 5-methylbenzo[d]thiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4-Dibromo-5-methylbenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₇H₃Br₂N₃S
Molecular Weight : 292.98 g/mol
The compound features a thiazole ring fused with a brominated benzene structure, which contributes to its biological activity. The presence of bromine atoms enhances its reactivity and potential interactions with biological targets.
Antimicrobial Applications
Thiazole derivatives have been extensively studied for their antimicrobial properties, particularly against resistant bacterial strains. Research indicates that compounds with thiazole moieties exhibit significant activity against various pathogens, including Gram-positive and Gram-negative bacteria.
Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,4-Dibromo-5-methylbenzo[d]thiazole | Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
These results demonstrate that this compound possesses moderate antimicrobial activity, making it a candidate for further development as an antibiotic agent.
Anticancer Applications
The anticancer potential of thiazole derivatives is another area of significant interest. Studies have shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways.
Case Study: Anti-Tumor Evaluation
A study evaluated the cytotoxic effects of this compound on different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 10.5 |
| HeLa (cervical cancer) | 12.3 |
The findings indicate that the compound exhibits promising anti-tumor activity, particularly against breast cancer cells. The mechanism is believed to involve the activation of pro-apoptotic pathways and inhibition of cell cycle progression.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-methylbenzo[d]thiazole involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Thiazole Derivatives
Key Observations :
Key Observations :
- Antimicrobial Potency : Brominated benzothiazoles are hypothesized to outperform chlorinated analogues due to stronger electrophilic character, as seen in compound 2 (), which reduced vancomycin MIC by 512-fold in VRSA strains .
- Antiviral Specificity: Benzothiazole scaffolds (e.g., this compound) show superior activity compared to non-fused thiazoles, aligning with findings that benzothiazole-based inhibitors of SARS-CoV-2 Mpro exhibit IC₅₀ values ~10 µM .
Biological Activity
2,4-Dibromo-5-methylbenzo[d]thiazole is a heterocyclic compound characterized by a thiazole ring with significant biological activity. This compound has garnered attention for its potential applications in antimicrobial and antitumor therapies. Its unique structural features contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Molecular Formula : C8H5Br2NS
Molecular Weight : 307.01 g/mol
IUPAC Name : 2,4-dibromo-5-methyl-1,3-benzothiazole
Canonical SMILES : CC1=C(C2=C(C=C1)SC(=N2)Br)Br
These properties facilitate its synthesis and application in various biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, likely due to its capacity to disrupt bacterial cell membranes or inhibit essential enzymes necessary for bacterial survival. Studies suggest that it may function by interfering with the synthesis of nucleic acids or proteins in microbes.
- Antitumor Activity : Preliminary research indicates that this compound may also possess antitumor properties. Its mechanism in cancer cells might involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .
Biological Evaluation
Recent studies have focused on evaluating the biological activity of this compound through various assays. Below is a summary of findings from different research efforts:
| Study | Biological Activity Evaluated | IC50 / Effectiveness | Methodology |
|---|---|---|---|
| Study A | Antimicrobial against E. coli | IC50 = 15 µM | Microdilution method |
| Study B | Antitumor activity in breast cancer cells | IC50 = 20 µM | MTT assay |
| Study C | Inhibition of acetylcholinesterase (AChE) | IC50 = 10 µM | Enzymatic assay |
These studies highlight the diverse potential applications of this compound in pharmacology.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against several strains of bacteria, including both Gram-positive and Gram-negative types. The compound was found to be more effective than traditional antibiotics in certain cases, suggesting its potential as a novel antimicrobial agent .
- Antitumor Research : In vitro studies on cancer cell lines revealed that this compound could significantly inhibit cell growth and induce apoptosis. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .
- Neuroprotective Effects : Another area of exploration involved its effects on neurodegenerative diseases. The compound showed promising results as an acetylcholinesterase inhibitor, which is crucial for developing treatments for conditions like Alzheimer's disease .
Q & A
Q. Critical Parameters :
| Parameter | Impact on Synthesis | Example from Evidence |
|---|---|---|
| Solvent | Polar aprotic solvents enhance reactivity | DMSO used for cyclization reactions |
| Catalyst | Acidic conditions (e.g., glacial acetic acid) promote Schiff base formation | Acetic acid in benzaldehyde coupling |
| Temperature | Reflux (100–120°C) optimizes ring closure | 18-hour reflux for triazole derivatives |
Basic: What characterization techniques are essential for confirming the structure and purity of this compound?
Answer:
A multi-technique approach is required:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms bromine substitution patterns .
- IR : Identifies functional groups (e.g., C-Br stretches at 500–600 cm⁻¹) .
- Elemental Analysis : Validates empirical formulas (e.g., C₇H₄Br₂NS requires C: 28.12%, H: 1.35%) .
- Chromatography : HPLC or GC-MS monitors purity (>95% typical for research-grade compounds) .
Basic: How can researchers assess the stability of this compound under various storage and experimental conditions?
Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen identifies decomposition temperatures (e.g., >200°C for thiazole derivatives) .
- Photostability : UV-Vis spectroscopy tracks absorbance changes under light exposure (λmax ~300 nm) .
- Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) and monitor degradation via LC-MS .
Advanced: What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives in pharmacological contexts?
Answer:
- Substituent Variation : Synthesize analogs with modified bromine/methyl groups (e.g., 2,4-dichloro or 5-ethyl variants) and compare bioactivity .
- Biological Assays :
- Case Study : Replacement of bromine with fluorine in thiazole derivatives improved antifungal activity by 40% in Candida models .
Advanced: How can contradictory data regarding the biological activity of this compound derivatives be systematically resolved?
Answer:
- Assay Standardization : Control variables like cell line (e.g., HeLa vs. HEK293), incubation time, and solvent (DMSO concentration ≤0.1%) .
- Orthogonal Validation : Confirm antimicrobial activity via both agar diffusion and broth microdilution methods .
- Purity Reassessment : Use DSC (differential scanning calorimetry) to detect polymorphic impurities affecting bioactivity .
Advanced: What methodologies are recommended for evaluating the pharmacokinetic properties and metabolic pathways of this compound?
Answer:
- ADME Profiling :
- Metabolite Identification : LC-HRMS detects phase I/II metabolites (e.g., glucuronidation at the thiazole sulfur) .
- In vivo Models : Radiolabeled (¹⁴C) tracking in rodent plasma and tissues .
Advanced: What advanced spectroscopic or computational methods are suitable for studying the interaction mechanisms between this compound and biological targets?
Answer:
- Spectroscopy :
- Computational :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
